

Head-to-head comparison of ALLINIs in development

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A new frontier in antiretroviral therapy is emerging with the development of Allosteric Integrase Inhibitors (ALLINIs), a novel class of compounds designed to combat HIV-1. These agents employ a unique mechanism of action that sets them apart from currently approved integrase strand transfer inhibitors (INSTIs), offering potential advantages against drug-resistant viral strains. This guide provides a head-to-head comparison of key ALLINIs in development, supported by available preclinical and clinical data, to offer researchers and drug development professionals a clear overview of the landscape.

Mechanism of Action: A Dual-Pronged Attack

ALLINIs, also known as Non-Catalytic Site Integrase Inhibitors (NCINIs) or Integrase-LEDGF Allosteric Inhibitors (INLAIs), function through a distinct, multimodal mechanism.[1][2] They bind to a non-catalytic site on the HIV-1 integrase (IN) enzyme, specifically within the pocket at the catalytic core domain (CCD) dimer interface that is normally occupied by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2][3]

This interaction has two primary antiviral consequences:

Late-Stage Inhibition (Primary Mechanism): The binding of an ALLINI acts as a "molecular glue," inducing aberrant hyper-multimerization of the integrase enzyme within viral particles during maturation.[2][4][5] This abnormal aggregation of IN disrupts its interaction with the viral RNA genome, leading to the formation of defective, non-infectious virions with mislocalized ribonucleoprotein complexes.[6][7] These malformed viral particles are unable





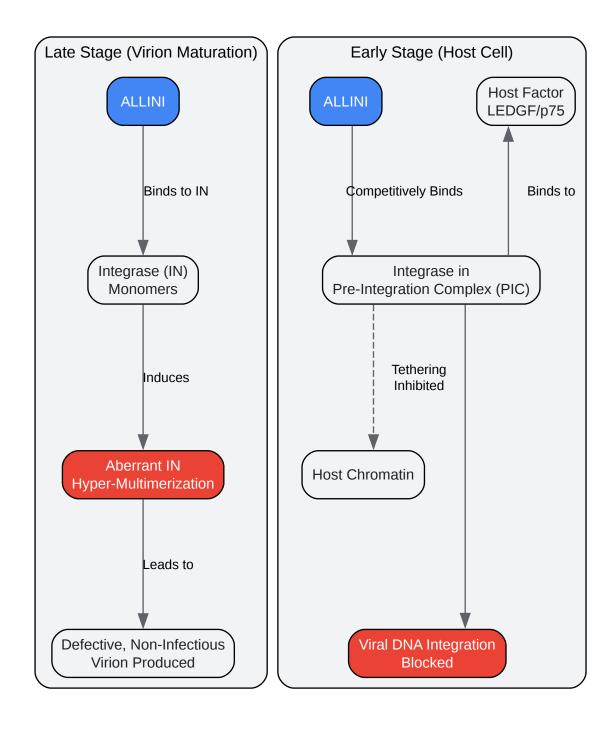


to complete reverse transcription in a new host cell.[8] This late-stage effect is considered the primary and most potent mechanism of action for ALLINIs.[4][8][9]

• Early-Stage Inhibition: By occupying the LEDGF/p75 binding pocket, ALLINIs competitively inhibit the interaction between integrase and this essential host cofactor.[1][3] LEDGF/p75 is crucial for tethering the viral pre-integration complex to the host chromatin, guiding the integration of viral DNA into transcriptionally active regions of the host genome.[3] By blocking this interaction, ALLINIs can inhibit the integration step in the early phase of the HIV-1 replication cycle, albeit with lower potency than their late-stage effect.[3]

This dual mechanism gives ALLINIs a high barrier to resistance and allows them to remain effective against HIV-1 strains that have developed resistance to traditional INSTIs.[10]





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Caption: Dual mechanism of action of Allosteric Integrase Inhibitors (ALLINIs).

Head-to-Head Comparison of Developmental ALLINIS



Several ALLINI candidates are currently under investigation, with Pirmitegravir being the most advanced. The following tables summarize the available quantitative data for key compounds.

Table 1: Antiviral Activity (EC50/EC90)

This table outlines the concentration of the compound required to inhibit 50% (EC50) or 90% (EC90) of viral replication in cell-based assays. Lower values indicate higher potency.

Compound	HIV-1 Strain	Cell Line	EC50 (nM)	EC90 (nM)	Reference
Pirmitegravir (STP0404)	NL4-3	PBMCs	0.41	-	[6]
BDM-2	NL4-3	MT-4	8.7	-	[5][11]
HXB2	MT-4	4.5	-	[5][11]	
MUT871	NL4-3	MT-4	3.1	-	[5][11]
HXB2	MT-4	1.4	-	[5][11]	
BI-224436	NL4-3	MT-4	120	-	[5][11]
HXB2	MT-4	140	-	[5][11]	
JTP-0157602	Various	-	-	138 (serum- shifted)	[12]

Note: Experimental conditions such as cell type and viral strain can significantly impact EC50 values, making direct cross-study comparisons challenging.

Table 2: Biochemical Activity (IC50/AC50)

This table shows the concentration of the compound required to achieve 50% of the maximal effect in biochemical assays, either inhibiting the IN-LEDGF/p75 interaction (IC50) or activating IN multimerization (AC50).



Compound	IN-LEDGF/p75 Interaction IC50 (nM)	IN Multimerization AC50 (nM)	Reference
Pirmitegravir (STP0404)	20	-	[6]
BDM-2	50	20	[5][11]
MUT871	14	22	[5][11]
BI-224436	90	34	[5][11]
S-I-82	820	47	[5][11]

Resistance Profiles

A critical advantage of ALLINIs is their potential to be effective against viruses resistant to other antiretroviral classes. Resistance to ALLINIs themselves has been selected for in vitro. Mutations typically arise in or near the ALLINI binding pocket on the integrase CCD.

Commonly reported resistance-associated mutations include:

- A128T: Frequently detected against various ALLINI chemotypes.[3][10]
- Y99H: Selected for by Pirmitegravir (STP0404).[6]

Notably, the combination of Y99H and A128T confers substantial resistance to Pirmitegravir. [13][14] However, next-generation compounds are being developed with improved potency against these resistant variants.[13] Pirmitegravir-resistant viruses carrying Y99H/A128T mutations show cross-resistance to the quinoline-based ALLINI BI-224436.[6]

Experimental Protocols

The data presented in this guide are derived from several key in vitro experiments designed to characterize the activity of ALLINIs.

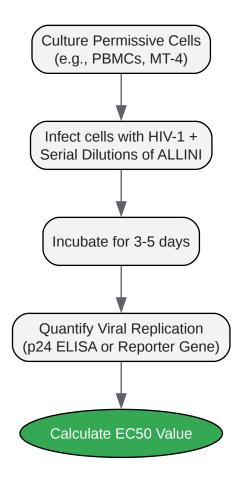
Antiviral Activity Assay



This cell-based assay measures the ability of a compound to inhibit HIV-1 replication.

- Objective: To determine the EC50 value of an ALLINI.
- Methodology:
 - Permissive cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or MT-4 Tlymphoblastoid cells) are cultured.
 - Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of the test compound.
 - After a set incubation period (typically 3-5 days), the level of viral replication is quantified.
 - Quantification is commonly performed by measuring the amount of p24 capsid protein in the culture supernatant via an enzyme-linked immunosorbent assay (ELISA) or by using reporter cell lines (e.g., TZM-bl) that express an indicator gene (like luciferase or βgalactosidase) upon viral infection.[15]
 - The EC50 is calculated as the compound concentration that reduces p24 levels or reporter gene activity by 50% compared to untreated, infected control cells.





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Caption: General workflow for an in vitro HIV-1 antiviral activity assay.

IN-LEDGF/p75 Interaction Assay

This biochemical assay measures how effectively an ALLINI disrupts the binding of integrase to its host cofactor, LEDGF/p75.

- Objective: To determine the IC50 value for the inhibition of the IN-LEDGF/p75 interaction.
- Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
 - Recombinant HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75 are tagged with two different fluorophores that form a FRET (Förster Resonance Energy Transfer) pair (e.g., a donor and an acceptor).



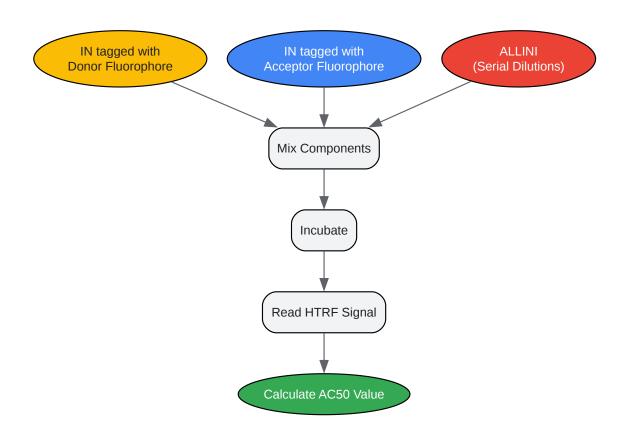
- When IN and LEDGF/p75-IBD interact, the fluorophores are brought into close proximity, allowing for energy transfer and the generation of a specific fluorescent signal when the donor is excited.
- The assay is performed in the presence of varying concentrations of the ALLINI.
- The ALLINI competes with LEDGF/p75 for binding to IN, disrupting the interaction and causing a decrease in the HTRF signal.
- The IC50 is the concentration of the ALLINI that reduces the HTRF signal by 50%.[5][16]

Integrase Multimerization Assay

This assay quantifies the primary mechanism of ALLINIs: the induction of aberrant integrase multimerization.

- Objective: To determine the AC50 (Activation Concentration 50) value for IN multimerization.
- Methodology: An HTRF-based assay is also used for this purpose.
 - Two populations of recombinant full-length IN protein are prepared, each labeled with a different HTRF fluorophore (donor or acceptor).[6]
 - In the absence of an ALLINI, the proteins exist primarily as monomers or dimers, and there is a low baseline HTRF signal.
 - The test compound is added in serial dilutions to a mixture of the two labeled IN populations.[6]
 - The ALLINI acts as a molecular glue, inducing the formation of higher-order IN
 multimers/aggregates. This brings many donor and acceptor fluorophores into close
 proximity, resulting in a significant increase in the HTRF signal.[9][17]
 - The AC50 is the compound concentration that produces 50% of the maximum possible increase in the HTRF signal.[5][11]





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Caption: Workflow for an HTRF-based IN multimerization assay.

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